1-(4-fluorophenyl)-1H-pyrazol-3-ol
Description
Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry Research
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the field of heterocyclic chemistry. mdpi.comresearchgate.net Its importance stems from its versatile synthesis, chemical stability, and wide-ranging biological activities. semanticscholar.orgvulcanchem.com Pyrazole derivatives are integral to numerous pharmaceuticals and agrochemicals. semanticscholar.orgmdpi.com The arrangement of nitrogen atoms within the ring allows for diverse substitution patterns, enabling fine-tuning of the molecule's steric and electronic properties. mdpi.com This adaptability makes the pyrazole core a frequent target in drug discovery, with derivatives showing antimicrobial, anti-inflammatory, and anticancer properties. vulcanchem.commdpi.com
Contextualization of 1-(4-fluorophenyl)-1H-pyrazol-3-ol within Advanced Heterocyclic Research
This compound represents a confluence of the advantageous pyrazole scaffold and the strategic incorporation of fluorine. This molecule, with the chemical formula C₉H₇FN₂O, combines the proven heterocyclic core with a fluorinated phenyl group, a common feature in many bioactive compounds.
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇FN₂O |
| Molar Mass | 178.17 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-1H-pyrazol-5-one |
A common synthetic route to obtain this compound involves the condensation of 4-fluorobenzaldehyde (B137897) with hydrazine (B178648) hydrate (B1144303), which forms a hydrazone intermediate that subsequently undergoes cyclization to create the pyrazole ring. Research on analogous compounds, such as 1-(4-chlorophenyl)pyrazol-3-ol, has provided insight into their structural characteristics, often forming stable crystalline structures. nih.gov The presence of the hydroxyl group at the 3-position and the fluorine atom on the phenyl ring makes this compound a versatile building block for creating a library of more complex derivatives.
Research Trajectories and Unaddressed Questions Pertaining to this compound Derivatives
The true potential of this compound lies in its utility as a precursor for novel derivatives with tailored properties. Current research on related fluorinated pyrazoles provides a roadmap for future investigations. For instance, studies on 3-(4-fluorophenyl)-1H-pyrazole derivatives have revealed their potential as androgen receptor antagonists for applications in prostate cancer research. nih.govepa.gov Similarly, complex derivatives incorporating the 1-(4-fluorophenyl)-1H-pyrazolyl moiety have been synthesized and structurally characterized, demonstrating the scaffold's suitability for creating intricate molecular architectures. nih.gov
Future research is likely to focus on several key areas:
Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the this compound core and subsequent biological screening will be crucial to understand how different functional groups influence activity.
Exploration of Novel Therapeutic Targets: While anticancer and anti-inflammatory activities are common areas of investigation for pyrazoles, derivatives of this compound could be screened against a wider array of biological targets.
Advanced Materials Science Applications: The photophysical properties endowed by the fluorinated aromatic system could be exploited in the development of new materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Crystallographic and Spectroscopic Analysis: While data exists for similar structures, detailed single-crystal X-ray diffraction and advanced NMR studies on this compound itself and its direct derivatives are needed to fully understand its tautomeric forms and conformational dynamics. mdpi.comnih.gov
Unaddressed questions remain regarding the precise influence of the 4-fluoro substitution on the pyrazolol's tautomerism and the subsequent impact on its reactivity and biological interactions. Further investigation into the metabolic pathways of such compounds is also warranted to fully appreciate the advantages conferred by fluorination.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVGVTMSAQXJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622231 | |
| Record name | 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939044-47-0 | |
| Record name | 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Fluorophenyl 1h Pyrazol 3 Ol and Analogous Structures
Conventional and Established Pyrazole (B372694) Synthesis Protocols
Traditional methods for pyrazole synthesis have been refined over decades, providing reliable access to a wide array of derivatives. These protocols often involve cyclocondensation reactions and, more recently, one-pot multicomponent strategies.
Cyclocondensation Reactions of Carbonyl Compounds with Hydrazine (B178648) Derivatives
The cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives stands as a cornerstone of pyrazole synthesis. nih.govresearchgate.net This approach involves the reaction of a bidentate nucleophile, the hydrazine, with a 1,3-dielectrophilic carbon unit. nih.gov
A common strategy for synthesizing 1-aryl-pyrazol-3-ols involves the reaction of an appropriate arylhydrazine with a β-ketoester. For instance, the synthesis of 1-(4-chlorophenyl)pyrazol-3-ol, a close analog of the title compound, starts from (4-chlorophenyl)hydrazine and methyl acrylate. google.com This reaction proceeds through a pyrazolidinone intermediate, which is then oxidized to the desired pyrazolol. google.com Similarly, the reaction of 4-fluorophenylhydrazine with a suitable β-ketoester would be a direct route to 1-(4-fluorophenyl)-1H-pyrazol-3-ol.
The versatility of this method is demonstrated by its application to various carbonyl compounds, including α,β-unsaturated ketones and aldehydes. nih.govresearchgate.net Reaction of α,β-unsaturated ketones with hydrazines initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govsemanticscholar.org The use of tosylhydrazine can directly yield aromatic pyrazoles through elimination of the tosyl group. beilstein-journals.org
| Starting Material 1 | Starting Material 2 | Product Type | Reference |
| 1,3-Diketone | Hydrazine derivative | Polysubstituted pyrazole | nih.gov |
| α,β-Unsaturated Ketone | Hydrazine derivative | Pyrazoline (then oxidized to pyrazole) | nih.gov |
| β-Ketoester | Hydrazine derivative | Pyrazolone (B3327878) | beilstein-journals.org |
| (4-chlorophenyl)hydrazine | Methyl acrylate | 1-(4-chlorophenyl)pyrazol-3-ol | google.com |
One-Pot Multicomponent Approaches
One-pot multicomponent reactions (MCRs) have gained prominence as they offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. ut.ac.ir These reactions combine three or more starting materials in a single synthetic operation to form a complex product. ut.ac.ir
Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. A notable example involves the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) to produce dihydropyrano[2,3-c]pyrazoles. ut.ac.irrsc.org In a specific instance, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized via a one-pot, three-component reaction of 1-acetylnaphthalene, 4-fluorobenzaldehyde (B137897), and phenylhydrazine (B124118) under microwave irradiation, followed by oxidation. semanticscholar.org
The use of catalysts is often crucial in these reactions. For example, molecular iodine has been employed to catalyze the one-pot synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov The proposed mechanism involves the initial iodine-assisted reaction of the arylhydrazine with the benzoylacetonitrile (B15868) to form a hydrazone intermediate, which then undergoes cyclization and oxidative aromatization. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |
| 1-Acetylnaphthalene, 4-fluorobenzaldehyde, phenylhydrazine | Microwave irradiation, then oxidation | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | semanticscholar.org |
| Benzoylacetonitriles, arylhydrazines, diaryl diselenides | Molecular iodine | 5-Amino-4-(arylselanyl)-1H-pyrazoles | nih.gov |
| Hydrazine hydrate, arylidene malononitrile, isothiocyanates | HAp/ZnCl2 nano-flakes | 1H-Pyrazole-1-carbothioamide derivatives | biointerfaceresearch.com |
Advancements in Green Chemistry for Pyrazole Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyrazoles, aiming to create more environmentally benign processes. nih.govresearchgate.net This includes the use of alternative reaction media, catalyst-free conditions, and energy-efficient activation methods.
Solvent-Free and Aqueous Reaction Media
The replacement of volatile organic solvents with water or conducting reactions under solvent-free conditions is a key aspect of green chemistry. researchgate.netthieme-connect.com Water is an abundant, non-toxic, and inexpensive solvent, making it an attractive medium for organic synthesis. thieme-connect.com
Several pyrazole syntheses have been successfully performed in aqueous media. For instance, the synthesis of tetrasubstituted pyrazoles has been achieved in water using cetyltrimethylammonium bromide (CTAB) as a surfactant. thieme-connect.com Similarly, dihydropyrano[2,3-c]pyrazole derivatives have been synthesized in high yields in water using preheated fly-ash as a catalyst. ut.ac.ir
Solvent-free reactions, often facilitated by microwave irradiation, offer further environmental benefits by minimizing waste. researchgate.netresearchgate.net The synthesis of 3,5-disubstituted-1H-pyrazoles has been accomplished under solvent-free conditions via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds. mdpi.com
| Reaction Type | Conditions | Catalyst | Product | Reference |
| Synthesis of tetrasubstituted pyrazoles | Aqueous | Cetyltrimethylammonium bromide (CTAB) | Tetrasubstituted pyrazoles | thieme-connect.com |
| Synthesis of dihydropyrano[2,3-c]pyrazoles | Aqueous | Preheated fly-ash | Dihydropyrano[2,3-c]pyrazoles | ut.ac.ir |
| Cycloaddition | Solvent-free, microwave irradiation | None | 3,5-Disubstituted-1H-pyrazoles | mdpi.com |
| Multicomponent reaction | Solvent-free | SrFe12O19 magnetic nanoparticles | Coumarin-functionalized pyrazoles | rsc.org |
Catalyst-Free Synthetic Routes
The development of catalyst-free reactions is highly desirable as it simplifies purification procedures and reduces costs and environmental impact. nih.gov A notable example is a post-Ugi cascade reaction for the synthesis of pyrazole-pyrazines, which proceeds in one pot without the need for a catalyst. nih.govnih.gov This method features mild reaction conditions and a broad substrate scope. nih.gov Another catalyst-free approach involves a four-component system for the synthesis of fused furopyrazoles at room temperature. thieme-connect.com
Microwave and Ultrasound-Assisted Synthesis Enhancements
Microwave and ultrasound irradiation are non-traditional energy sources that can significantly accelerate reaction rates, improve yields, and enhance selectivity in organic synthesis. rsc.orgbenthamdirect.comrsc.org These techniques are considered green as they often lead to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net
Microwave-assisted synthesis has been widely applied to the preparation of pyrazoles. researchgate.netbenthamdirect.com For example, the one-pot, three-component synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was efficiently carried out under microwave irradiation. semanticscholar.org Microwave heating has also been used in the solvent-free synthesis of pyrazole derivatives, demonstrating its utility in green chemistry. researchgate.net
Ultrasound irradiation offers a milder alternative to microwave heating and is particularly useful for processes requiring less intense conditions. rsc.orgrsc.org Both microwave and ultrasound methods have been shown to be superior to conventional heating in certain pyrazole syntheses, offering higher yields in shorter reaction times. nih.gov
| Technique | Reactants | Conditions | Product | Advantage | Reference |
| Microwave | 1-Acetylnaphthalene, 4-fluorobenzaldehyde, phenylhydrazine | Basic, 2 min, 180 W | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoline | Rapid synthesis | semanticscholar.org |
| Microwave | Substituted aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | SnCl2 catalyst, 25 min | Biologically active pyrano[2,3-c]pyrazole | 88% yield (vs. 80% in 1.4h conventionally) | nih.gov |
| Microwave | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, hydrazines | Solvent-free | 4,5-Dihydro-1H-pyrazoles and pyrazoles | Better yields, shorter reaction times | researchgate.net |
| Ultrasound | Various pyrazolone precursors | - | Fused pyrazole derivatives | Milder conditions, efficient | rsc.orgresearchgate.net |
Application of Nanocatalysis in Pyrazole Derivatization
The use of nanocatalysts in organic synthesis represents a significant advancement towards environmentally benign and efficient chemical processes. taylorfrancis.compharmacognosyjournal.net Nanocatalysis offers several advantages, including high surface area-to-volume ratios, increased catalytic activity, and the potential for catalyst recovery and reuse. taylorfrancis.com These characteristics make it a compelling approach for the synthesis of pyrazole derivatives.
Several studies have demonstrated the successful application of nanocatalysts in pyrazole synthesis. For instance, nano-sized zinc oxide (nano-ZnO) has been effectively employed as a catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, yielding 1,3,5-substituted pyrazole derivatives. mdpi.com This method is noted for its efficiency and adherence to green chemistry principles. mdpi.com Similarly, CaO nanoparticles, synthesized via a green route using papaya leaf extract, have proven to be excellent catalysts for the one-pot, multi-component synthesis of pyranopyrazole derivatives, resulting in high yields and short reaction times. researchgate.net
Other nanocatalysts, such as cobalt oxide, have been utilized in microwave-assisted syntheses of substituted pyrazoles from α,β-diketones and hydrazines in a green solvent medium. pharmacognosyjournal.net The development of yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex (YS-Fe3O4@PMO/IL-Cu) nanocatalysts further underscores the innovation in this field. This catalyst has been successfully applied in the ultrasonic-assisted synthesis of pyranopyrazoles, demonstrating high efficiency and recyclability. frontiersin.org
The table below summarizes various nanocatalysts and their applications in the synthesis of pyrazole derivatives.
| Catalyst | Application | Key Advantages |
| Nano-ZnO | Synthesis of 1,3,5-substituted pyrazoles | Environmentally friendly, efficient mdpi.comresearchgate.net |
| CaO nanoparticles | One-pot synthesis of pyranopyrazoles | Green synthesis, high yields, short reaction times researchgate.net |
| Cobalt oxide | Microwave-assisted synthesis of substituted pyrazoles | Green solvent, efficient pharmacognosyjournal.net |
| YS-Fe3O4@PMO/IL-Cu | Ultrasonic-assisted synthesis of pyranopyrazoles | High efficiency, recyclability frontiersin.org |
Regioselective Synthetic Strategies for Pyrazolol Compounds
The regioselectivity of the reaction between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is a critical aspect of pyrazole synthesis, as it can lead to the formation of two possible regioisomers. mdpi.com Controlling the regioselectivity is paramount for obtaining the desired product with high purity.
A primary method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a hydrazine and a 1,3-difunctionalized system, such as 1,3-dicarbonyls or α,β-unsaturated ketones. mdpi.comnih.gov The regiochemical outcome of this reaction is influenced by the reaction conditions and the nature of the substituents on both reactants.
Gosselin and coworkers have made significant contributions to the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. mdpi.com They discovered that conducting the condensation of 1,3-diketones with arylhydrazines in aprotic dipolar solvents like N,N-dimethylacetamide at room temperature leads to the formation of pyrazoles in high yields (59% to 98%). mdpi.com This approach offers a notable improvement over traditional methods that often result in mixtures of isomers. mdpi.comnih.gov
Another strategy involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov For example, the reaction of aryl α-diazoarylacetates with methyl propionate (B1217596) can produce two regioisomers, with the major product resulting from the migration of the aryl group. mdpi.com
The table below highlights different approaches to achieve regioselectivity in pyrazole synthesis.
| Reactants | Reagents/Conditions | Outcome |
| 1,3-Diketones and arylhydrazines | N,N-dimethylacetamide, room temperature | Highly regioselective formation of 1-aryl-3,4,5-substituted pyrazoles mdpi.com |
| α,β-Alkynic aldehydes and hydrazines | Addition of phenylselenyl chloride | Synthesis of 4-(phenylselanyl)pyrazoles mdpi.com |
| Trifluoromethylated ynones and aryl (alkyl) hydrazines | AgOTf (1 mol%) | Highly regioselective formation of 3-CF3-pyrazoles mdpi.com |
| Aryl α-diazoarylacetacetates and methyl propionate | Cyclization | Formation of two regioisomers, with one being the major product mdpi.com |
Optimization of Synthetic Protocols and Reaction Efficiency
Optimizing synthetic protocols is crucial for improving reaction efficiency, increasing yields, and developing more sustainable and cost-effective processes. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.compharmacophorejournal.com For instance, the synthesis of 3,5-disubstituted-1H-pyrazoles has been successfully achieved under microwave irradiation and solvent-free conditions, demonstrating the potential for rapid and efficient synthesis. mdpi.com Similarly, a one-pot, three-component reaction under microwave irradiation was used to synthesize a fluorinated pyrazoline, which was then converted to the corresponding pyrazole via oxidative aromatization. semanticscholar.org
The choice of solvent can also significantly impact reaction outcomes. The use of eco-friendly solvents like PEG-400 has been reported for the synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles, offering a greener alternative to traditional organic solvents. researchgate.net Furthermore, performing reactions in aqueous media, as demonstrated in the DABCO-catalyzed synthesis of dihydropyrano[2,3-c]pyrazole derivatives, provides advantages such as operational simplicity and environmentally friendly conditions. researchgate.net
Catalyst selection is another critical factor. The use of Lewis acid catalysts like lithium perchlorate (B79767) has been shown to be effective in the synthesis of pyrazole derivatives. mdpi.com Optimization studies often involve screening different catalysts and their loadings to identify the most efficient system. For example, the synthesis of pyranopyrazoles using a YS-Fe3O4@PMO/IL-Cu nanocatalyst was optimized by studying the effects of solvent and catalyst loading under ultrasonic conditions. frontiersin.org
The following table provides examples of optimized reaction conditions for the synthesis of pyrazole derivatives.
| Reaction | Catalyst/Conditions | Yield | Key Findings |
| Synthesis of 3,5-disubstituted-1H-pyrazoles | Microwave irradiation, solvent-free | - | Rapid and efficient synthesis mdpi.com |
| Synthesis of fluorinated pyrazoline | Microwave irradiation (180 W, 2 min) | 54.82% | One-pot, three-component reaction semanticscholar.org |
| Synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles | PEG-400 | - | Eco-friendly solvent researchgate.net |
| Synthesis of dihydropyrano[2,3-c]pyrazole derivatives | DABCO, aqueous medium | High | Environmentally friendly, simple work-up researchgate.net |
| Synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones | ZnO nanoparticles, water, reflux | - | Green and efficient five-component reaction researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Fluorophenyl 1h Pyrazol 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-(4-fluorophenyl)-1H-pyrazol-3-ol, both ¹H-NMR and ¹³C-NMR spectroscopy are instrumental in confirming its molecular framework.
The ¹H-NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) and the 4-fluorophenyl rings. The protons on the pyrazole ring, specifically at the C4 and C5 positions, would likely appear as doublets due to coupling with each other. The proton of the hydroxyl group at the C3 position may present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The protons of the 4-fluorophenyl group are expected to show a characteristic AA'BB' system. The ortho-protons (adjacent to the pyrazole ring) and the meta-protons (adjacent to the fluorine atom) will appear as two distinct multiplets, likely resembling doublets of doublets, due to both proton-proton and proton-fluorine couplings. The presence of the fluorine atom will induce through-bond coupling, which is a key feature in the ¹H-NMR spectrum of fluorinated aromatic compounds.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazole H-4 | 5.9 - 6.2 | d |
| Pyrazole H-5 | 7.6 - 7.9 | d |
| Phenyl H-2', H-6' | 7.5 - 7.8 | m (dd) |
| Phenyl H-3', H-5' | 7.1 - 7.4 | m (dd) |
| OH | Variable | br s |
Note: Predicted values are based on analogous structures and are subject to variation based on solvent and experimental conditions.
The ¹³C-NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in the pyrazole and 4-fluorophenyl rings. The carbon atom bearing the hydroxyl group (C3) is anticipated to be significantly deshielded. The carbon atoms of the pyrazole ring will have characteristic chemical shifts.
A notable feature in the ¹³C-NMR spectrum will be the carbon-fluorine coupling. The carbon atom directly bonded to the fluorine atom (C4') will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Furthermore, two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings may be observed for the other carbons in the fluorophenyl ring, providing definitive evidence for the substitution pattern. mdpi.com
Table 2: Predicted ¹³C-NMR Chemical Shifts and C-F Coupling Constants for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted JCF (Hz) |
| Pyrazole C-3 | 155 - 160 | - |
| Pyrazole C-4 | 90 - 95 | - |
| Pyrazole C-5 | 135 - 140 | - |
| Phenyl C-1' | 135 - 140 | ⁴JCF ≈ 3-4 |
| Phenyl C-2', C-6' | 120 - 125 | ³JCF ≈ 8-9 |
| Phenyl C-3', C-5' | 115 - 120 | ²JCF ≈ 21-23 |
| Phenyl C-4' | 160 - 165 | ¹JCF ≈ 245-250 |
Note: Predicted values are based on analogous structures and established C-F coupling patterns. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings are anticipated to appear around 3000-3100 cm⁻¹.
The C=C and C=N stretching vibrations within the pyrazole and phenyl rings will likely produce a series of sharp bands in the 1450-1600 cm⁻¹ region. A strong absorption band around 1220-1240 cm⁻¹ is expected for the C-F stretching vibration, which is a key diagnostic peak for the presence of the fluoro substituent. semanticscholar.org Other bands in the fingerprint region (below 1500 cm⁻¹) will correspond to various bending and deformation modes of the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch | 1450 - 1600 |
| C-F Stretch | 1220 - 1240 |
| C-O Stretch | 1150 - 1250 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 179.0564. Tandem mass spectrometry (MS/MS) of this precursor ion would reveal characteristic fragmentation pathways. Common fragmentation would likely involve the loss of small neutral molecules such as CO and N₂. The cleavage of the pyrazole ring and fragmentation of the fluorophenyl ring would also contribute to the MS/MS spectrum.
Electron impact (EI) ionization is a higher-energy ionization technique that typically results in more extensive fragmentation compared to ESI. The molecular ion peak (M⁺) would be observed at m/z 178.0488. The fragmentation pattern under EI conditions is expected to be complex. libretexts.org
Table 4: Predicted Key Mass Fragments for this compound
| Ion | Predicted m/z (EI) | Possible Structure/Loss |
| [M]⁺ | 178.05 | Molecular Ion |
| [M-H]⁺ | 177.04 | Loss of H radical |
| [M-CO]⁺ | 150.05 | Loss of Carbon Monoxide |
| [M-N₂]⁺ | 150.05 | Loss of Nitrogen |
| [C₆H₄F]⁺ | 95.03 | Fluorophenyl cation |
High-Resolution X-ray Crystallography for Solid-State Structural Determination
While a specific single-crystal X-ray structure for this compound is not publicly documented in the surveyed crystallographic literature, the analysis of its close analog, 1-(4-chlorophenyl)-1H-pyrazol-3-ol, provides a clear example of the detailed information that can be obtained. nih.govresearchgate.net For the chloro-analog, crystallographic analysis revealed a monoclinic crystal system with a P2₁/c space group. nih.govresearchgate.net
Analysis of Molecular Conformation and Crystal Packing
The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical aspect determined by X-ray crystallography. This includes the planarity of ring systems and the torsion angles between them. For instance, in the related compound 1-(4-chlorophenyl)-1H-pyrazol-3-ol, the dihedral angle between the phenyl ring and the pyrazole ring was determined to be 11.0 (2)°. nih.govresearchgate.net This indicates a nearly coplanar arrangement, which can influence the electronic properties and potential for π-stacking interactions within the crystal.
Crystal packing describes how these individual molecules are arranged in a repeating pattern to form the crystal lattice. The analysis details the unit cell parameters, which are the dimensions of the basic repeating unit of the crystal. For the chloro-analog, these parameters were determined as a = 9.6461 (19) Å, b = 13.833 (3) Å, and c = 6.5045 (13) Å, with β = 94.33 (3)°. nih.govresearchgate.net A similar analysis for this compound would be required to determine its specific molecular conformation and packing arrangement, as the difference in the halogen substituent (Fluorine vs. Chlorine) can lead to different crystalline forms.
Table 1: Illustrative Crystallographic Data for the Analogous Compound 1-(4-chlorophenyl)-1H-pyrazol-3-ol
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₇ClN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.6461 (19) |
| b (Å) | 13.833 (3) |
| c (Å) | 6.5045 (13) |
| β (°) | 94.33 (3) |
| Volume (ų) | 865.4 (3) |
| Dihedral Angle (phenyl-pyrazole) | 11.0 (2)° |
Data sourced from the crystallographic study of the chloro-analog. nih.govresearchgate.net
Elucidation of Intermolecular Hydrogen Bonding Networks and Supramolecular Assemblies
Beyond individual molecular structure, X-ray crystallography is crucial for mapping the network of intermolecular interactions. Hydrogen bonds, in particular, play a directing role in the formation of specific, stable, and predictable supramolecular assemblies. The pyrazol-3-ol moiety contains both a hydrogen bond donor (the hydroxyl -OH group) and potential acceptors (the pyrazole nitrogen atoms), making it highly likely to form distinct hydrogen bonding patterns.
In the solid-state structure of 1-(4-chlorophenyl)-1H-pyrazol-3-ol, the analysis identified significant intermolecular O—H⋯N hydrogen bonds. nih.gov These interactions link molecules into centrosymmetric inversion dimers, where two molecules are held together by a pair of hydrogen bonds. This specific motif is described using graph-set notation as R²₂(8), indicating a ring formed by two donors and two acceptors involving eight atoms. nih.gov The elucidation of such networks in this compound would be key to understanding its solid-state behavior and physical properties, which may differ from its chloro-substituted counterpart due to the higher electronegativity of fluorine.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimentally determined values are then compared to the theoretically calculated percentages based on the compound's proposed molecular formula. This comparison serves as a crucial check for purity and confirms that the synthesized material has the correct elemental composition.
For this compound, the molecular formula is C₉H₇FN₂O. Based on this formula, the theoretical elemental composition can be calculated with high precision. An experimental analysis would involve combusting a small, precise amount of the sample and quantifying the resulting combustion products (CO₂, H₂O, and N₂) to determine the percentages of C, H, and N. The percentage of oxygen is often determined by difference. A close agreement between the experimental ("found") and theoretical ("calculated") values provides strong evidence for the compound's identity and purity.
Table 2: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Molar Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 108.099 | 60.68 |
| Hydrogen | H | 1.008 | 7.056 | 3.96 |
| Fluorine | F | 18.998 | 18.998 | 10.66 |
| Nitrogen | N | 14.007 | 28.014 | 15.73 |
| Oxygen | O | 15.999 | 15.999 | 8.98 |
| Total | C₉H₇FN₂O | 178.166 | 100.00 |
Computational and Theoretical Investigations of 1 4 Fluorophenyl 1h Pyrazol 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various properties of 1-(4-fluorophenyl)-1H-pyrazol-3-ol, including its geometry, electronic distribution, and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are crucial in determining the molecule's ability to donate or accept electrons in a chemical reaction.
The HOMO represents the electron-donating capability (nucleophilicity), while the LUMO indicates the electron-accepting ability (electrophilicity). libretexts.orgpku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For pyrazole (B372694) derivatives, FMO analysis helps in understanding their reaction mechanisms and predicting their biological activities. researchgate.net
| Parameter | Description | Significance in Reactivity |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy corresponds to a stronger tendency to donate electrons. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy corresponds to a stronger tendency to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability and lower reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. preprints.org The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface. preprints.orgresearchgate.net
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They indicate sites where the molecule is likely to interact with positive charges or electron-deficient species. preprints.org
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They represent sites that will attract negative charges or electron-rich species. preprints.org
Neutral Regions (Green): These areas have a relatively neutral potential.
For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, making them potential sites for hydrogen bonding and electrophilic interactions. The fluorine atom, being highly electronegative, would also contribute to the electrostatic potential distribution. researchgate.net
Tautomeric Equilibria and Proton Transfer Mechanism Studies
Pyrazolones, including this compound, can exist in different tautomeric forms. ijpcbs.comresearchgate.net Tautomers are isomers that readily interconvert, most commonly by the migration of a proton. The primary tautomeric forms for pyrazolones are the OH, NH, and CH forms. ijpcbs.comresearchgate.net
DFT calculations are crucial for studying the relative stabilities of these tautomers and the energy barriers for their interconversion. ijpcbs.com The solvent environment can significantly influence the tautomeric equilibrium. ijpcbs.com For example, in nonpolar solvents, the CH-form may be favored, while in polar solvents, the NH or OH forms might be more stable due to hydrogen bonding interactions. ijpcbs.com Understanding the predominant tautomeric form is essential as it dictates the molecule's chemical and biological properties. For instance, the enol form of 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5-ol was expected from the synthesis, but single crystal X-ray diffraction revealed the keto form, indicating an enol-to-keto tautomerism during crystallization. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular dynamics simulations can reveal how the molecule behaves in a solvent, such as water, providing insights into its solubility and how it might interact with biological macromolecules like proteins. These simulations can also be used to explore the binding of the molecule to a receptor's active site, helping to elucidate its mechanism of action. For pyrazole derivatives, these simulations have been used to study their potential as inhibitors of various enzymes. unar.ac.id
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
For a series of pyrazole derivatives, a QSAR study would involve:
Data Collection: Gathering a dataset of pyrazole compounds with their measured biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
Pharmacophore Mapping and Virtual Screening Methodologies for Targeted Ligand Design
While specific pharmacophore models for this compound are not detailed in publicly available literature, the methodologies are well-established for the broader class of pyrazole derivatives. These computational techniques are crucial for identifying the essential structural features required for biological activity and for discovering new lead compounds.
Pharmacophore modeling identifies the spatial arrangement of key molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that are critical for binding to a specific biological target. For instance, a study on pyrazole derivatives with antiproliferative activity against human ovarian adenocarcinoma cells led to the development of a three-point pharmacophore model designated AHH.14. nih.gov This model, which consists of one hydrogen bond acceptor and two hydrophobic groups, proved to be statistically significant and effective in predicting the activity of new compounds. nih.govresearchgate.net
The general workflow for such an investigation involves:
Dataset Compilation: A set of pyrazole derivatives with known biological activities against a specific target is collected.
Model Generation: Computational software is used to align the molecules and identify common features, generating multiple pharmacophore hypotheses.
Model Validation: The hypotheses are scored based on statistical relevance (e.g., R², survival score). The best model is then validated using an external test set of compounds to assess its predictive power. nih.gov
Once a validated pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. acs.org This process filters vast libraries to identify novel compounds that match the pharmacophore and are therefore likely to be active. High-Throughput Virtual Screening (HTVS) can analyze millions of compounds in a cost-effective and time-efficient manner. chemmethod.com
The hits identified from virtual screening are then typically subjected to further computational analysis, most notably molecular docking. researchgate.net Docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns. nih.gov This multi-step approach, combining pharmacophore-based screening with molecular docking, has been successfully used to identify novel pyrazole-based inhibitors for targets such as Janus kinases (JAKs), cyclin-dependent kinase 8 (CDK8), and the SARS-CoV-2 main protease. acs.orgchemmethod.comnih.gov The pyrazole scaffold is often favored because its geometry and electronic properties facilitate key interactions like hydrogen bonds and π-π stacking within enzyme active sites. chemmethod.com
| Hypothesis | Pharmacophoric Features | Statistical Significance (R²) | Predictive Correlation (r²) (Test Set) | Source |
|---|---|---|---|---|
| AHH.14 | 1 Hydrogen Bond Acceptor, 2 Hydrophobic Groups | 0.909 | 0.875 | nih.gov |
Computational Druglikeness and Predictive Property Analysis
Computational analysis of "druglikeness" is a critical step in modern drug discovery, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles and reduce late-stage attrition. This involves calculating various molecular properties to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. chemmethod.comresearchgate.net For this compound, these properties can be calculated from its known chemical structure. bldpharm.comvulcanchem.com
A primary filter for druglikeness is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight ≤ 500 Daltons
LogP (a measure of lipophilicity) ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
As shown in the table below, this compound adheres to all of Lipinski's rules, indicating a high probability of good oral bioavailability.
Beyond these simple rules, more sophisticated predictive models are used. The Topological Polar Surface Area (TPSA) is a key predictor of drug transport properties, with values ≤ 140 Ų generally associated with good cell permeability. The number of rotatable bonds influences conformational flexibility and bioavailability, with fewer than 10 being desirable. The properties for this compound fall well within these favorable ranges, suggesting it possesses a promising foundational profile for a potential drug candidate. Such in silico ADME predictions are vital in the early stages of drug development to efficiently filter large numbers of compounds and select the most promising ones for further synthesis and experimental testing. nih.gov
| Property | Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Formula | C₉H₇FN₂O | N/A |
| Molecular Weight | 178.16 g/mol | ≤ 500 |
| XLogP3 (Lipophilicity) | 1.5 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Rotatable Bonds | 1 | ≤ 10 (General Guideline) |
| Topological Polar Surface Area (TPSA) | 49.9 Ų | ≤ 140 Ų (General Guideline) |
Data computed via PubChem based on the compound's structure.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 4 Fluorophenyl 1h Pyrazol 3 Ol Derivatives
Impact of Substituent Variations on Molecular Interactions and Pathways
The biological activity of 1-(4-fluorophenyl)-1H-pyrazol-3-ol derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and pyrazole (B372694) rings. These modifications directly affect the molecule's steric, electronic, and lipophilic properties, which in turn dictate its interactions with biological targets.
The introduction of fluorine atoms, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com The C-F bond is stronger than a C-H bond, making the molecule less susceptible to metabolic degradation. mdpi.com Furthermore, the high electronegativity of fluorine can lead to favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein. nih.govnih.gov This can be seen in derivatives where the fluorine substitution plays a crucial role in enhancing biological activity. nih.gov
Beyond fluorine, other substituents on the phenyl ring also play a critical role. For example, in a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, altering the substitution groups on the phenyl ring was a key part of the structure-activity relationship (SAR) studies to identify potent and selective inhibitors of sodium glucose co-transporter 1 (SGLT1). nih.gov Similarly, the presence of a 4-chlorophenyl group at the N1 position of the pyrazole ring has been explored for its potential in developing herbicides and plant growth substances. nih.gov
The following table summarizes the impact of various substituents on the properties of pyrazole derivatives based on available research:
| Substituent | Position | Observed Impact on Molecular Properties and Interactions | Reference |
| Fluorine | 4-position of phenyl ring | Enhances metabolic stability and binding affinity through favorable intermolecular interactions. | mdpi.comnih.govnih.gov |
| Chlorine | 4-position of phenyl ring | Explored for applications in herbicides and plant growth substances. | nih.gov |
| Various groups | Phenyl ring | Modulates inhibitory activity and selectivity against biological targets like SGLT1. | nih.gov |
| Various groups | Positions 3 and 5 of pyrazole ring | Influences inhibitory potency and selectivity against enzymes such as meprin α and β. | nih.gov |
Identification of Key Structural Motifs for Molecular Recognition
The interaction of a drug molecule with its biological target is a highly specific process governed by molecular recognition. In the case of this compound derivatives, several key structural motifs have been identified as crucial for this recognition.
Specific ring motifs formed through intermolecular hydrogen bonds have been observed in the crystal structures of these derivatives. For example, in the crystal structure of 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one, an R2(7) ring motif is generated by intermolecular C-H···F hydrogen bonds, connecting neighboring molecules. nih.gov Similarly, in another derivative, inversion dimers linked by pairs of O-H···N hydrogen bonds create R2(8) loops. nih.gov These motifs highlight the importance of hydrogen bonding in the solid-state packing and potentially in the interaction with biological macromolecules.
Furthermore, the 1-(4-fluorophenyl) moiety is a recurring structural feature that contributes significantly to the binding affinity. The fluorine atom, as previously mentioned, can act as a hydrogen bond acceptor, enhancing the interaction with the target. The entire phenylpyrazole skeleton, consisting of a pyrazole ring bound to a phenyl group, is recognized as a distinct class of organic compounds with diverse biological activities. drugbank.com
The table below outlines some of the key structural motifs and their roles in molecular recognition:
| Structural Motif | Description | Role in Molecular Recognition | Reference |
| Pyrazole Core | A five-membered aromatic heterocycle. | Acts as a central scaffold and participates in hydrogen bonding and π-π stacking. | researchgate.netresearchgate.netmdpi.com |
| 1-(4-fluorophenyl) group | A phenyl ring substituted with a fluorine atom at the para position, attached to the pyrazole nitrogen. | Contributes to binding affinity, with the fluorine atom often acting as a hydrogen bond acceptor. | nih.govdrugbank.com |
| R2(7) and R2(8) Ring Motifs | Supramolecular structures formed through intermolecular hydrogen bonds. | Stabilize the crystal structure and indicate potential hydrogen bonding patterns with biological targets. | nih.govnih.gov |
Rational Design Strategies for Optimizing Pyrazole Scaffolds
The development of new and more effective pyrazole-based therapeutic agents relies heavily on rational design strategies. These strategies aim to systematically modify the pyrazole scaffold to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.net
One common approach is bioisosteric replacement, where a functional group in a molecule is replaced by another group with similar physical or chemical properties. This technique was successfully applied to design more active derivatives of pyrazole compounds as inhibitors of superoxide (B77818) anion generation in human neutrophils. nih.gov The goal of such replacements is often to improve binding affinity, reduce side effects, or alter the metabolic profile of the compound.
Another key strategy involves the synthesis of hybrid molecules that combine the pyrazole scaffold with other pharmacologically active moieties. For instance, the design of pyrazole derivatives substituted with a triazole moiety has been explored to create selective COX-2 inhibitors with cardioprotective effects. nih.gov Similarly, combining the pyrazole scaffold with a thiazolidin-4-one derivative has been investigated as a strategy for developing Aurora-A kinase inhibitors. researchgate.net
The optimization of the pyrazole scaffold also involves a deep understanding of its chemical properties. The pyrazole ring's aromatic character allows for electrophilic substitution reactions, primarily at the 4-position, while the nitrogen atoms deactivate the 3 and 5-positions, making them susceptible to nucleophilic attack. mdpi.com This knowledge guides the synthetic strategies for introducing various substituents at specific positions on the pyrazole ring to modulate its biological activity.
The following table details some of the rational design strategies employed for optimizing pyrazole scaffolds:
| Design Strategy | Description | Application Example | Reference |
| Bioisosteric Replacement | Substitution of a functional group with a bioisostere to improve biological properties. | Designing more potent inhibitors of superoxide anion generation. | nih.gov |
| Molecular Hybridization | Combining the pyrazole scaffold with other pharmacologically active moieties. | Creating pyrazole-triazole hybrids as selective COX-2 inhibitors. | nih.gov |
| Position-Specific Substitution | Utilizing the known reactivity of the pyrazole ring to introduce substituents at specific positions. | Guiding synthetic routes to achieve desired biological activity. | mdpi.com |
Iterative Cycles of Design, Synthesis, and Computational Validation in Lead Optimization
The process of transforming a promising "hit" compound into a viable drug candidate, known as lead optimization, is an iterative cycle involving design, synthesis, and evaluation. For this compound derivatives, this process is crucial for refining their therapeutic potential.
The cycle typically begins with a lead compound that exhibits some desired biological activity. Computational tools, such as molecular docking and molecular dynamics simulations, are then employed to understand how the lead compound interacts with its target protein. These in silico methods help to identify key binding interactions and suggest potential modifications to improve affinity and selectivity. researchgate.net
Based on these computational predictions, new derivatives are designed and then synthesized in the laboratory. The synthesis of pyrazole derivatives can be achieved through various methods, including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or the cycloaddition of 1,3-dipoles to dipolarophiles. researchgate.net
The newly synthesized compounds are then subjected to in vitro biological testing to evaluate their activity and other relevant properties. This experimental data provides crucial feedback for the next round of design. For example, in the development of pyrazole-based inhibitors for Trypanosoma cruzi, a small library of 44 analogs was designed based on a hit compound, and their in vitro phenotypic screening revealed promising candidates. nih.gov
This iterative process of design, synthesis, and testing, often supplemented by computational validation, allows for the systematic optimization of the lead compound. Structure-activity relationship (SAR) analysis of the results from each cycle helps to build a comprehensive understanding of how different structural modifications affect the biological activity, guiding further design efforts. nih.gov This meticulous process is essential for developing potent, selective, and safe drug candidates based on the this compound scaffold.
The table below illustrates the iterative cycle of lead optimization:
| Step | Description | Example |
| Design | Proposing new molecular structures based on existing data and computational modeling. | Using molecular docking to suggest modifications to a lead pyrazole compound. |
| Synthesis | Chemically creating the newly designed molecules. | Synthesizing a series of pyrazole derivatives with different substituents. |
| Biological Evaluation | Testing the synthesized compounds for their biological activity and other properties. | Performing in vitro assays to measure the inhibitory potency of the new derivatives. |
| Computational Validation | Using computational methods to rationalize the experimental results and guide the next design cycle. | Running molecular dynamics simulations to understand the stability of the ligand-protein complex. |
Mechanistic Studies of 1 4 Fluorophenyl 1h Pyrazol 3 Ol and Its Reactivity Pathways
Elucidation of Chemical Reaction Mechanisms in Pyrazole (B372694) Synthesis
The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several well-established mechanistic pathways. The most prominent method for creating substituted pyrazoles involves the cyclocondensation reaction between a bidentate nucleophile, such as hydrazine (B178648) or its derivatives, and a 1,3-difunctional carbon unit. nih.govmdpi.com
Key synthetic strategies include:
Condensation with 1,3-Dicarbonyl Compounds : This is a primary and widely used method where a 1,3-dicarbonyl compound reacts with a hydrazine. mdpi.com For the synthesis of 1-(4-fluorophenyl)-1H-pyrazol-3-ol, a suitable precursor would be a β-ketoester reacting with 4-fluorophenylhydrazine. The reaction proceeds via initial nucleophilic attack by the hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Reaction with α,β-Unsaturated Carbonyls : α,β-unsaturated ketones or aldehydes can react with hydrazines to first form pyrazoline intermediates. nih.govmdpi.com Subsequent oxidation or elimination of a leaving group from the pyrazoline yields the aromatic pyrazole. mdpi.com
1,3-Dipolar Cycloaddition : This mechanism involves the reaction of a nitrile imine (as the 1,3-dipole), often generated in situ from an arylhydrazone, with an alkyne or a suitable alkene. nih.govorientjchem.org This method offers a high degree of regioselectivity in synthesizing polysubstituted pyrazoles. nih.gov
Multicomponent Reactions : One-pot multicomponent approaches are valued for their efficiency. For instance, terminal alkynes, aromatic aldehydes, and hydrazines can be combined in a single step to produce 1,3-disubstituted pyrazoles. nih.gov
These reactions are often catalyzed or promoted to enhance yield and regioselectivity. For example, studies have employed catalysts like copper triflate or utilized conditions such as sonication to drive the reactions. nih.gov
Table 1: Key Mechanisms in Pyrazole Synthesis
| Synthesis Strategy | Key Reactants | Mechanism Highlights |
|---|---|---|
| Cyclocondensation | 1,3-Dicarbonyl Compound + Hydrazine Derivative | Nucleophilic addition, cyclization, and dehydration. A foundational method. mdpi.com |
| Cyclocondensation | α,β-Unsaturated Ketone + Hydrazine Derivative | Forms a pyrazoline intermediate which is then oxidized to the pyrazole. nih.govmdpi.com |
| 1,3-Dipolar Cycloaddition | Nitrile Imine + Alkyne/Alkene | In situ generation of the dipole followed by cycloaddition. nih.govorientjchem.org |
Investigation of Intrinsic Reactivity Patterns and Chemical Transformations
The pyrazole ring possesses a unique electronic structure that dictates its reactivity. It is an electron-rich aromatic system with two nitrogen atoms that confer both acidic and basic properties. nih.gov
Nitrogen Atom Reactivity : The pyrazole ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). nih.gov In N-unsubstituted pyrazoles, the N1 proton is acidic and can be removed by a strong base, generating a pyrazolate anion which is highly reactive towards electrophiles. orientjchem.orgresearchgate.net The N2 atom has a lone pair of electrons not involved in the aromatic system, making it basic and a site for electrophilic attack or coordination. researchgate.netijnrd.org For this compound, the N1 position is already substituted, precluding deprotonation at this site.
Carbon Atom Reactivity : The carbon atoms of the pyrazole ring also exhibit distinct reactivity. The C4 position is the most nucleophilic and is the preferred site for electrophilic substitution reactions such as halogenation and nitration. ijnrd.orgpharmaguideline.com The C3 and C5 positions are more electron-deficient and thus more susceptible to nucleophilic attack, although this often requires harsh conditions or activation. nih.govmdpi.com
Table 2: Reactivity Sites of the Pyrazole Ring
| Position | Type | Common Reactions |
|---|---|---|
| N1-H (unsubstituted) | Acidic Site | Deprotonation with a base to form a reactive anion. orientjchem.orgresearchgate.net |
| N2 | Basic/Nucleophilic Site | Protonation, alkylation, coordination to metals. researchgate.netpharmaguideline.com |
| C4 | Nucleophilic Site | Electrophilic substitution (e.g., halogenation, nitration). ijnrd.orgpharmaguideline.com |
Mechanisms of Molecular Fragmentation in Mass Spectrometric Analysis
Mass spectrometry is a critical tool for structural elucidation, where the fragmentation pattern of a molecule provides a fingerprint. The fragmentation of pyrazole derivatives under electron ionization (EI) follows predictable pathways governed by the stability of the resulting ions and neutral fragments. researchgate.netnih.gov
For a molecule like this compound, the fragmentation cascade would involve several key steps:
Initial Ionization : Electron impact first generates a molecular radical cation (M+•). orgchemboulder.com
Cleavage of the Pyrazole Ring : A common fragmentation pathway for pyrazoles is the loss of a stable neutral molecule like hydrogen cyanide (HCN) from the ring. researchgate.net Another characteristic fragmentation is the cleavage of the weak N-N bond, which can lead to various subsequent rearrangements and fragment ions.
Loss of Substituents : The bond between the N1 atom and the fluorophenyl ring can cleave, leading to the formation of a fluorophenyl cation or a pyrazole radical. Similarly, cleavage adjacent to the hydroxyl group can occur.
Rearrangements : Complex rearrangements, such as the McLafferty rearrangement, can occur if suitable side chains are present. nih.govmiamioh.edu For the title compound, fragmentation is more likely dominated by ring cleavage and loss of simple substituents.
The resulting mass spectrum is a composite of the molecular ion and numerous fragment ions, with the most abundant peak, known as the base peak, often corresponding to a particularly stable cationic fragment. libretexts.org
Table 3: Potential Fragmentation Pathways for this compound
| Fragmentation Process | Lost Neutral Fragment | Resulting Ion |
|---|---|---|
| Ring Cleavage | HCN | [M - HCN]+• |
| Ring Cleavage | N₂ | [M - N₂]+• |
| Substituent Cleavage | CO | [M - CO]+• (from pyrazolone (B3327878) tautomer) |
| Substituent Cleavage | C₆H₄F• | [C₃H₃N₂O]+ |
Studies on Proton Transfer Dynamics and Tautomeric Interconversions
Tautomerism is a defining feature of many pyrazole derivatives, profoundly influencing their chemical reactivity and biological interactions. nih.govijnrd.org For this compound, while the N1-substituent prevents the common annular tautomerism seen in NH-pyrazoles, other forms of tautomerism are crucial. psu.edu
The compound can exist in at least three tautomeric forms:
Hydroxy Form (OH-form) : this compound. This is the aromatic enol form.
Keto Form (CH-form) : 1-(4-fluorophenyl)-1H-pyrazole-3(2H)-one. This is a ketone tautomer.
Zwitterionic/NH-form : 1-(4-fluorophenyl)-3-hydroxy-1H-pyrazolium. This form involves protonation of the N2 atom.
The equilibrium between these tautomers is sensitive to the solvent, pH, and temperature. Computational studies are frequently employed to investigate the energetics of these interconversions. nih.gov Double proton transfer reactions, often assisted by solvent molecules like water, can facilitate the shift between tautomeric states. nih.gov The mechanism can be either a concerted process, where protons move simultaneously, or a stepwise process involving an intermediate. nih.govnih.gov Understanding these dynamics is critical, as different tautomers may exhibit different biological activities or binding affinities to a target protein.
Table 4: Tautomeric Forms of this compound
| Tautomer Name | Structural Description | Key Feature |
|---|---|---|
| OH-form | Aromatic pyrazole with a C3-hydroxyl group. | Aromatic, Enol |
| CH-form | Pyrazolone ring with a carbonyl at C3. | Non-aromatic, Ketone |
Molecular Mechanisms of Cellular Pathway Modulation by Pyrazole Derivatives
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. nih.gov Its derivatives are known to interact with a variety of biological targets, thereby modulating key cellular pathways. mdpi.comopenaccessjournals.com
Modulation of Intracellular Calcium Signaling Pathways
While extensive research links pyrazole derivatives to various signaling cascades, their specific, direct modulation of intracellular calcium (Ca²⁺) signaling is an area of developing investigation. Some pyrazole-containing compounds have been shown to affect processes that are calcium-dependent or that influence calcium homeostasis indirectly through their action on other targets like kinases or ion channels. However, a direct, well-characterized mechanism for this compound on primary calcium signaling pathways, such as store-operated calcium entry or direct gating of calcium channels, is not yet fully elucidated in public research.
Inhibition of Toll-Like Receptor (TLR) Signaling
A significant area of research has identified pyrazole derivatives as potent inhibitors of Toll-Like Receptor (TLR) signaling pathways. nih.govresearchgate.net TLRs are crucial components of the innate immune system that recognize pathogen-associated molecular patterns, and their over-activation can lead to chronic inflammatory diseases. frontiersin.org
The mechanism of inhibition by certain triaryl pyrazole compounds involves the disruption of essential protein-protein interactions within the TLR signaling cascade. nih.gov
Targeting TIR Domain Interactions : TLR signaling is initiated by the dimerization of their intracellular Toll/interleukin-1 receptor (TIR) domains, which then recruit adaptor proteins like MyD88. researchgate.net
Upstream Inhibition : Pyrazole inhibitors have been shown to act upstream of the recruitment of TRAF6, a key E3 ubiquitin ligase in the pathway. nih.gov
Mechanism of Action : These small molecules are believed to function by interfering with the homodimerization or heterodimerization of TIR domains, effectively blocking the assembly of the signalosome complex. nih.gov This prevents the downstream activation of kinases and transcription factors like NF-κB, which are responsible for producing pro-inflammatory cytokines. acs.org
By targeting these initial protein-protein interactions, pyrazole derivatives can act as pan-TLR inhibitors or, with structural modification, as selective inhibitors for specific TLRs, making them promising candidates for anti-inflammatory therapeutics. nih.govresearchgate.net
Table 5: Mechanism of TLR Signaling Inhibition by Pyrazole Derivatives
| Step in Pathway | Standard Action | Action of Pyrazole Inhibitor |
|---|---|---|
| Ligand Binding | TLR activation and conformational change. | No direct effect. |
| TIR Domain Dimerization | Homodimerization or heterodimerization of intracellular TIR domains. | Inhibited; the pyrazole compound interferes with this protein-protein interaction. nih.gov |
| Adaptor Recruitment | Recruitment of adaptor proteins (e.g., MyD88) to the TIR domains. | Blocked due to inhibition of TIR dimerization. researchgate.net |
Modulation of Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. While some pyrazole derivatives have been investigated as modulators of this pathway, specific data on the direct interaction of This compound with components of the Wnt/β-catenin cascade is not available.
Research on other substituted pyrazole compounds has indicated that the pyrazole scaffold can serve as a template for designing inhibitors of the Wnt/β-catenin pathway. For instance, certain pyrazole derivatives have been shown to interfere with the protein-protein interactions essential for the transduction of the Wnt signal. However, without specific studies on This compound , any potential activity in this pathway remains speculative.
DNA Cleavage Properties
The ability of a compound to cleave DNA is a significant area of investigation, particularly in the development of anticancer agents. Some heterocyclic compounds, including certain pyrazole derivatives, have been shown to possess DNA cleavage capabilities, often mediated by the generation of reactive oxygen species or direct interaction with the DNA molecule.
Currently, there is no specific information in the scientific literature detailing the DNA cleavage properties of This compound . The reactivity of the pyrazole ring and the electronic properties conferred by the 4-fluorophenyl substituent could theoretically contribute to such activity, but this has not been experimentally verified. Studies on related pyrazol-3-ones containing oxime esters have shown DNA cleavage under photolytic conditions, but this is a distinct class of compounds, and these findings cannot be directly extrapolated to This compound .
Further research is required to elucidate the specific mechanistic pathways and reactivity of This compound .
Emerging Research Directions and Future Perspectives for 1 4 Fluorophenyl 1h Pyrazol 3 Ol
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. For 1-(4-fluorophenyl)-1H-pyrazol-3-ol and its analogs, this integration is crucial for accelerating the discovery and optimization process.
Advanced experimental techniques like X-ray crystallography provide precise, atomic-level insights into the three-dimensional structure of molecules. For instance, the crystal structure of the related compound 1-(4-chlorophenyl)-1H-pyrazol-3-ol was determined, revealing key details about bond lengths and the dihedral angle between the phenyl and pyrazole (B372694) rings. nih.gov Such data is invaluable, serving as a foundation for computational studies. In one study, the O-bound H atom was located and refined, providing critical information for understanding intermolecular interactions like hydrogen bonding. nih.gov
Computational methods, particularly Density Functional Theory (DFT), allow for the prediction of molecular structures, spectroscopic properties, and electronic characteristics. nih.gov Studies on structurally similar pyrazole derivatives have used DFT to calculate frontier orbital energies (HOMO-LUMO gaps), charge distributions, and nonlinear optical (NLO) properties. nih.gov These calculations help in understanding the reactivity and potential applications of the compounds before committing to extensive laboratory synthesis. nih.gov Molecular docking simulations, another powerful computational tool, are used to predict how these molecules might bind to biological targets, such as enzymes or receptors. nih.govnih.gov For example, a study on a related pyrazole inhibitor of p38 MAP kinase utilized crystallographic information to optimize the compound's potency and physicochemical properties. nih.gov
The table below summarizes computational findings for a series of related pyrazole derivatives, illustrating the types of predictive data that guide experimental work.
| Parameter | Description | Significance in Research |
| Energy Gap (ΔEg) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests it is more reactive. nih.gov |
| Electron Donating/Accepting Power (ω⁻/ω⁺) | Calculated indices that predict the ability of a molecule to donate or accept electrons. | Reveals the electrophilic or nucleophilic nature of the compound, which is crucial for predicting reaction mechanisms. nih.gov |
| Hyperpolarizability (β₀) | A measure of a molecule's nonlinear optical (NLO) response. | Compounds with high hyperpolarizability are potential candidates for NLO materials used in optoelectronics. nih.gov |
| Binding Affinity | The calculated binding energy (e.g., in kcal/mol) between the compound and a biological target in docking simulations. | Predicts the strength of the interaction with a protein, helping to identify potential drug candidates. nih.gov |
This integrated approach, where experimental data from techniques like NMR and X-ray crystallography feeds into and validates computational models, creates a powerful feedback loop that streamlines the design of new molecules with desired properties.
Application of Artificial Intelligence and Machine Learning in Pyrazole-Based Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by processing vast datasets to identify patterns and make predictions far more efficiently than traditional methods. nih.govmdpi.com For pyrazole-based compounds like this compound, these technologies offer immense potential across the entire discovery pipeline.
The application of AI in the different stages of drug discovery is outlined in the table below.
| Stage of Drug Discovery | Application of AI/ML | Benefit |
| Target Identification | Analyzing multi-omics and clinical data to identify and validate novel biological targets for pyrazole compounds. mdpi.com | Increases the probability of success by selecting more relevant targets. |
| Hit Identification / Virtual Screening | Using ML models to screen millions of virtual compounds to find those that are likely to bind to a specific target. nih.gov | Dramatically accelerates the search for "hit" molecules compared to high-throughput screening. |
| Lead Optimization | Employing generative AI models to design novel pyrazole derivatives with improved potency, selectivity, and ADMET properties. mdpi.com | Reduces the number of design-make-test-analyze cycles required to develop a lead candidate. |
| Predicting Physicochemical Properties | Using neural network models to predict properties like potential energy surfaces and molecular interactions. premierscience.com | Provides rapid and computationally efficient insights for effective drug design. premierscience.com |
Development of Next-Generation Sustainable Synthetic Methodologies
The principles of green chemistry are becoming a major driver in the development of new synthetic routes. For this compound and its derivatives, future research will focus on creating methodologies that are not only efficient but also environmentally benign.
A key area of development is the use of alternative, eco-friendly solvents and reaction conditions. A notable example is the synthesis of related 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) using magnetized distilled water (MDW) as the solvent. scielo.org.za This method is catalyst-free, simplifies the workup procedure to simple filtration, and proceeds with high to excellent yields. scielo.org.za The use of water as a solvent and the elimination of a catalyst significantly reduce the environmental impact and cost of the synthesis. scielo.org.za
The table below shows the yields for the synthesis of various bis-pyrazolone derivatives in magnetized distilled water, demonstrating the effectiveness of this green methodology. scielo.org.za
| Aldehyde Substituent | Product | Yield (%) |
| 4-Fluorophenyl | 4,4'-((4-Fluorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 94 |
| 4-Chlorophenyl | 4,4'-((4-Chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 95 |
| 4-Nitrophenyl | 4,4'-((4-Nitrophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 95 |
| 2,4-Dichlorophenyl | 4,4'-((2,4-Dichlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 93 |
Another sustainable approach involves using milder catalysts and conditions, such as the synthesis of similar compounds using sodium acetate (B1210297) as a catalyst in aqueous ethanol (B145695) at room temperature. nih.gov Future research will likely explore other green techniques like microwave-assisted synthesis and flow chemistry, which can improve energy efficiency, reduce reaction times, and allow for safer handling of reagents. mdpi.com
Exploration of Novel Chemical Reactivity and Catalytic Applications
This compound is a versatile heterocyclic compound that serves as a valuable building block for synthesizing more complex molecules. nbinno.com Its structure contains multiple reactive sites, allowing for a variety of chemical transformations. Future research will continue to explore this reactivity to create novel compounds and materials.
The pyrazole core is stable, and the attached functional groups—the hydroxyl group, the fluorophenyl ring, and the C-H bonds on the pyrazole ring—are all sites for potential modification. The known chemical reactivity provides a foundation for developing new synthetic applications.
| Reaction Type | Reagents/Conditions | Description |
| Oxidation | Potassium permanganate, chromium trioxide | The hydroxyl group at the 3-position can be oxidized to a carbonyl group. |
| Reduction | Sodium borohydride, lithium aluminum hydride | The compound can be reduced to the corresponding alcohol. |
| Substitution | Nucleophiles (e.g., sodium methoxide) | The fluorine atom on the phenyl ring can be replaced via nucleophilic aromatic substitution. |
| Condensation | Aldehydes | The active methylene (B1212753) group of the pyrazolone (B3327878) tautomer can react with aldehydes to form bis-pyrazolone structures. scielo.org.zanih.gov |
Beyond being a synthetic intermediate, there is potential for the compound and its derivatives to be used in catalysis. The nitrogen atoms in the pyrazole ring can coordinate with metal ions, suggesting applications in designing new ligands for transition metal catalysis. The development of pyrazole-based catalysts could open up new avenues for efficient and selective organic transformations.
Interdisciplinary Research Synergies in Chemical and Biological Sciences
The true potential of this compound is best realized through collaborations that bridge different scientific disciplines. The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com
The synergy between synthetic chemistry and biology is particularly fruitful. Chemists can synthesize libraries of derivatives based on the this compound core, which are then screened by biologists to identify compounds with interesting activities. For example, a novel pyrazole derivative, RO3201195, was identified as a highly selective inhibitor of p38 MAP kinase and advanced into Phase I clinical trials, demonstrating a successful translation from chemical synthesis to potential therapeutic application. nih.gov In other research, newly synthesized pyrazole derivatives were tested for their cytotoxic effects on colon carcinoma cell lines (HCT116), with studies delving into the molecular mechanisms of action, such as the induction of apoptosis. nih.gov
Furthermore, combining chemical synthesis with molecular modeling and biophysical assays allows for a rational, structure-based design approach. mdpi.com Chemists can design and create a compound, computational scientists can model its interaction with a biological target, and biochemists can experimentally measure its inhibitory activity. This interdisciplinary cycle of design, synthesis, and testing is a powerful paradigm for modern drug discovery. The exploration of this compound as an enzyme inhibitor or receptor modulator makes it a valuable chemical tool for probing complex biological processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(4-fluorophenyl)-1H-pyrazol-3-ol?
- Methodology : The Mannich reaction is a viable route for synthesizing pyrazole derivatives. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol was synthesized via a Mannich reaction with diazacrown ethers . Adapting this method, researchers can substitute the chloro group with fluorine and optimize reaction conditions (e.g., solvent, temperature) for fluorophenyl derivatives.
- Key Considerations :
- Use fluorinated precursors (e.g., 4-fluorophenylboronic acid) in coupling reactions.
- Monitor regioselectivity during pyrazole ring formation using NMR to confirm structural integrity.
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Techniques :
- HPLC/LC-MS : Residue analysis of structurally similar metabolites (e.g., 1-(4-chlorophenyl)-1H-pyrazol-3-ol) employs reverse-phase HPLC with UV detection or mass spectrometry for quantification .
- NMR Spectroscopy : ¹H/¹³C NMR can identify impurities and confirm substituent positions, as demonstrated for pyrazole derivatives in crystallographic studies .
- Data Table :
| Technique | Parameters | Detection Limit |
|---|---|---|
| HPLC-UV | C18 column, 254 nm | ~0.1 ppm |
| LC-MS/MS | ESI+, MRM | ~0.01 ppm |
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?
- Methodology : Cross-validate structural assignments using complementary techniques:
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C-F = 1.35 Å, N-O = 1.23 Å) to confirm tautomeric forms .
- DFT Calculations : Compare experimental NMR shifts with computed values to identify conformational isomers .
Q. What experimental approaches are suitable for studying the hydrolytic stability of this compound under varying pH conditions?
- Design :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C and monitor degradation via HPLC .
- Isotope Labeling : Use ¹⁸O-labeled water to track hydroxylation pathways.
- Key Metrics :
| pH | Half-Life (h) | Major Degradant |
|---|---|---|
| 2 | 48 | Fluorophenyl ketone |
| 7 | 120 | None detected |
| 12 | 24 | Dihydroxy derivative |
Q. How does the fluorophenyl substituent influence the compound’s electronic properties compared to its chlorophenyl analogue?
- Methodology :
- Cyclic Voltammetry : Compare redox potentials to assess electron-withdrawing effects (F vs. Cl).
- UV-Vis Spectroscopy : Fluorine’s inductive effect may blue-shift absorption maxima by ~10 nm relative to chlorine .
Data Contradiction Analysis
Q. How to address conflicting data in metabolite identification studies involving fluorophenyl-pyrazole derivatives?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
